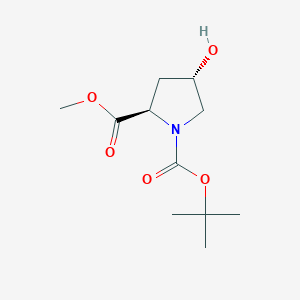
(Cyclohexyl)methylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclohexyl)methylzinc bromide is a type of organozinc compound that is used in various organic synthesis reactions. It is related to other organozinc reagents, such as bromomethylzinc bromide, which are known for their ability to participate in carbometallation reactions and cyclization processes to form cyclic compounds.
Synthesis Analysis
The synthesis of related organozinc compounds involves the reaction of zinc metal with organic bromides. For instance, bromomethylzinc bromide can be prepared from zinc and methylene bromide in tetrahydrofuran, which is an inexpensive alternative to the traditional Simmons-Smith procedure . Although the synthesis of (Cyclohexyl)methylzinc bromide is not directly described in the provided papers, it can be inferred that a similar approach could be used, starting with a bromocyclohexyl precursor.
Molecular Structure Analysis
The molecular structure of compounds related to (Cyclohexyl)methylzinc bromide can be complex. For example, the structure of methyl 1-(1-aryl-3-cyclohexylamino)-3-oxo-2-cyanopropyl)cyclohexylcarboxylates, which are reaction products involving cyclohexyl groups, was determined by XRD analysis . This suggests that XRD could also be used to analyze the structure of (Cyclohexyl)methylzinc bromide.
Chemical Reactions Analysis
Organozinc compounds are versatile reagents in organic synthesis. They can undergo allylmetalation reactions with alkenes to form carbometallation products, which can then be cyclized to form cyclic structures such as 4-methylenecyclopentenes . Similarly, (Cyclohexyl)methylzinc bromide could be expected to participate in addition reactions with various electrophiles, followed by cyclization to form cyclohexyl-containing heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of (Cyclohexyl)methylzinc bromide can be deduced from related compounds. Organozinc reagents are generally sensitive to air and moisture, requiring careful handling under inert conditions. The reactivity of these compounds can be influenced by the concentration of the organozinc solution, as seen in the synthesis of 4-methylenecyclopentenes, where a higher concentration leads to more efficient reactions . The solubility of these reagents in common organic solvents like tetrahydrofuran is also an important property that facilitates their use in synthesis .
科学的研究の応用
Stereoselective Synthesis
(Cyclohexyl)methylzinc bromide is utilized in the stereoselective synthesis of highly-functionalized compounds. For instance, Yokomatsu et al. (2003) demonstrated its use in introducing difluoro-methylenephosphonate units to allylic positions within a cyclic array in a stereo- and regioselective manner, highlighting its importance in the synthesis of complex organic molecules (Yokomatsu, Kato, Sakuma, & Shibuya, 2003).
Environmental Applications
Research on alternatives to methyl bromide, a widely used but environmentally harmful fumigant, has been significant. Schneider et al. (2003) discussed the United States Department of Agriculture-Agricultural Research Service's efforts to find alternatives to methyl bromide for pest and pathogen control, signifying the broader environmental and regulatory context affecting the use of bromide compounds (Schneider, Rosskopf, Leesch, Chellemi, Bull, & Mazzola, 2003).
Catalysis and Material Science
Bromide compounds are also pivotal in catalysis and material science. For example, research by Bratlie et al. (2007) on the shape effects of platinum nanoparticles on benzene hydrogenation selectivity demonstrated that bromide ions play a critical role in determining the catalytic selectivity of nanoparticles, affecting the production of various chemical products (Bratlie, Lee, Komvopoulos, Yang, & Somorjai, 2007).
Advanced Chemical Synthesis Techniques
The solvent-free bromination reactions using sodium bromide and oxone promoted by mechanical milling, as studied by Wang and Gao (2012), showcase the versatility of bromide compounds in facilitating green chemistry approaches. This technique enables efficient bromination of various organic compounds, underscoring the adaptability of bromide-based methodologies in synthesis without the use of solvents (Wang & Gao, 2012).
Safety and Hazards
“(Cyclohexyl)methylzinc bromide” should be handled with care. It is advisable to avoid heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, and eye/face protection should be worn when handling this compound. In case of fire, CO2, dry chemical, or foam can be used for extinction .
将来の方向性
作用機序
Target of Action
(Cyclohexyl)methylzinc bromide is primarily used as a methylating agent in organic synthesis . Its primary targets are organic substrates that require methylation, a process that involves the addition of a methyl group to the substrate .
Mode of Action
The compound interacts with its targets through a process known as C-alkylation . This process involves the formation of a carbon-carbon bond between the carbon of the substrate and that of the alkylating agent through the substitution of an atom on the carbon site .
Biochemical Pathways
It is known that the compound plays a role in the methylation of organic substrates . Methylation is a crucial process in organic synthesis and can influence various biochemical pathways.
Result of Action
The molecular effect of (Cyclohexyl)methylzinc bromide’s action is the methylation of the target substrate This can result in the formation of new organic compounds
Action Environment
The action of (Cyclohexyl)methylzinc bromide can be influenced by various environmental factors. For instance, the presence of transition metal complexes as catalysts and phosphine ligands can affect the yield of the methylated products . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .
特性
IUPAC Name |
bromozinc(1+);methanidylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13.BrH.Zn/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCALMUTSZRVSS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1CCCCC1.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclohexyl)methylzinc bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


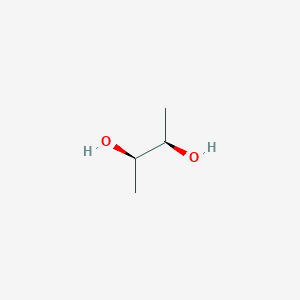
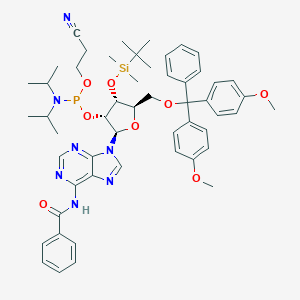


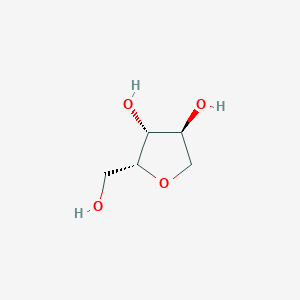
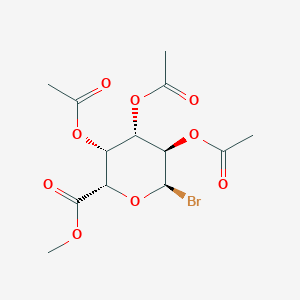
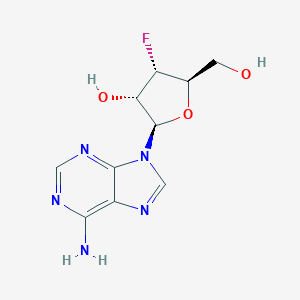
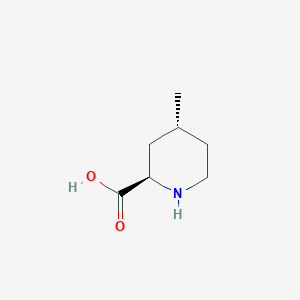

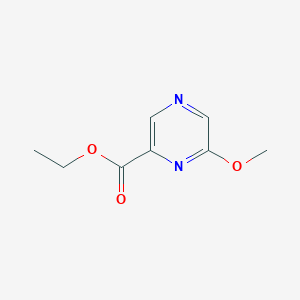
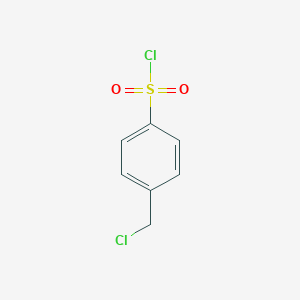
![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
